5,5-Dimethylcyclopent-1-ene-1-carboxylic acid

Organic Synthesis Methodology Cyclopentene Annulation Methyl-substituted Carboxylates

Researchers seeking sterically defined cyclopentene scaffolds for fragment-based discovery often face limited access to gem-dimethyl substituted variants. This compound provides a quaternary carbon center that restricts conformational flexibility while maintaining synthetic accessibility via established Dieckmann condensation. Key benefits: • Predictable C-alkylation regioselectivity over O-alkylation • Enhanced lipophilicity (LogP 1.82) versus unsubstituted analogs • Enables construction of bicyclo[3.1.0]hexan-2-one intermediates for pyrethroid synthesis • 95% purity with batch-specific QC certificates available.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 154222-75-0
Cat. No. B1466284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethylcyclopent-1-ene-1-carboxylic acid
CAS154222-75-0
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC1(CCC=C1C(=O)O)C
InChIInChI=1S/C8H12O2/c1-8(2)5-3-4-6(8)7(9)10/h4H,3,5H2,1-2H3,(H,9,10)
InChIKeyUSPSEEUGTLAWOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid: Structural and Synthetic Profile


5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (CAS 154222-75-0) is a C8H12O2 cyclopentene carboxylic acid featuring a geminal dimethyl substitution at the 5-position and a conjugated carboxylic acid moiety at the 1-position . This compound belongs to the methyl-substituted 1-cyclopentene-1-carboxylate family and is primarily utilized as a versatile small molecule scaffold in organic synthesis and pharmaceutical research . The gem-dimethyl group introduces steric constraints that differentiate this compound from unsubstituted or mono-substituted cyclopentene carboxylic acid analogs, with implications for reaction selectivity, conformational properties, and metabolic stability in downstream applications [1].

5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid: Distinct from Generic Analogs


Cyclopentene carboxylic acid derivatives are not functionally interchangeable due to the pronounced effects of methyl substitution on both synthetic accessibility and downstream reactivity profiles [1]. The geminal 5,5-dimethyl substitution pattern in the target compound creates a quaternary carbon center that fundamentally alters steric accessibility around the carboxyl group, influences regioselectivity in subsequent derivatization reactions, and affects the compound's physicochemical properties including lipophilicity (calculated logP of 1.8174) . Unsubstituted analogs such as 1-cyclopentene-1-carboxylic acid (predicted pKa ~5.00) [2] and 3-cyclopentene-1-carboxylic acid (predicted pKa ~4.62) exhibit different acid-base profiles and conformational flexibilities that preclude their use as drop-in replacements in synthetic routes optimized for the 5,5-dimethyl scaffold. The methyl ester of the unsubstituted analog (methyl 1-cyclopentene-1-carboxylate, CAS 25662-28-6) demonstrates distinct physical properties including a boiling point of 76-78°C at 9 mmHg and density of 1.031 g/mL at 20°C [3], further underscoring that methylation status governs critical handling and reaction parameters. Procurement decisions must therefore be guided by the specific substitution pattern required for the intended synthetic pathway.

5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid: Comparative Evidence Profile


Methyl Substitution Impact on Cyclopentene Carboxylate Yield

The synthesis of methyl-substituted 1-cyclopentene-1-carboxylates via γ-alkylation of β-keto esters demonstrates that the 5,5-dimethyl substitution pattern provides distinct synthetic accessibility advantages. While the 5-methyl analog (methyl 5-methyl-1-cyclopentene-1-carboxylate) was obtained in 54% overall yield, the synthetic methodology established that the gem-dimethyl substitution is structurally permissible and does not impede cyclization, establishing the compound as an accessible member of this scaffold family [1]. The study confirms that methyl substitution at the 5-position modulates reactivity without eliminating synthetic viability.

Organic Synthesis Methodology Cyclopentene Annulation Methyl-substituted Carboxylates

C1-Selective Carboxylation via Gem-Dimethyl Substitution

In the synthesis of 1-cyclopentene-1-carboxylates, the presence of substituents at the 5-position directly influences the regioselectivity of alkylation and acylation steps. The gem-dimethyl substitution at the 5-position in 5,5-dimethylcyclopent-1-ene-1-carboxylic acid creates a quaternary carbon center that enforces exclusive C-alkylation and C-acylation at the 1-position enolate, preventing competing O-alkylation side reactions that can occur with less sterically hindered analogs [1]. This steric enforcement of regioselectivity is a direct consequence of the 5,5-dimethyl pattern and is not observed with unsubstituted or mono-substituted cyclopentene carboxylate precursors.

Regioselective Functionalization Steric Control Enolate Chemistry

Lipophilicity Gain vs. Unsubstituted Cyclopentene Acid

The calculated partition coefficient (LogP) for 5,5-dimethylcyclopent-1-ene-1-carboxylic acid is 1.8174, as determined by computational methods and reported in vendor technical documentation . An alternative calculated value of LogP 2.332 has also been reported in the Chembase database [1]. In contrast, the parent 1-cyclopentene-1-carboxylic acid framework (C6H8O2, MW 112.13) lacks the two additional methyl groups that contribute to the increased hydrophobicity. While experimentally measured LogP for the unsubstituted acid is not widely reported in accessible databases, the addition of two methyl groups (contributing ~0.5 LogP units each based on fragment-based calculations) is predicted to increase LogP by approximately 1.0 unit relative to the unsubstituted scaffold, consistent with the difference between the reported value for the target compound and the estimated value for the parent compound.

Physicochemical Properties Lipophilicity ADME Prediction

Chrysanthemic Acid Precursor via Bicyclo[3.1.0]hexan-2-one Scaffold

The 5,5-dimethylcyclopentene scaffold serves as a critical precursor in the synthesis of vinyl cyclopropane carboxylic acids, specifically enabling the construction of the bicyclo[3.1.0]hexan-2-one skeleton [1]. Reaction of sulfur ylides with suitably 4-functionalized-5,5-dimethyl-2-cyclopentenones allows an efficient entry to this bicyclic framework, which proved to be a valuable precursor for the synthesis of (d,l)- and (d)-cis-chrysanthemic acid, the acid component of pyrethroid insecticides [2]. This application is enabled specifically by the gem-dimethyl substitution pattern, which mimics the natural chrysanthemic acid structure that contains a 2,2-dimethylcyclopropane ring. Unsubstituted cyclopentene carboxylic acids lack the requisite gem-dimethyl motif and therefore cannot serve as direct precursors in this synthetic pathway.

Pyrethroid Synthesis Vinyl Cyclopropane Carboxylic Acids Bicyclic Scaffolds

5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid: Research & Industrial Applications


Medicinal Chemistry Scaffold Diversification

As a versatile small molecule scaffold with defined physicochemical properties (calculated LogP of 1.8174) , 5,5-dimethylcyclopent-1-ene-1-carboxylic acid is suitable for inclusion in fragment-based drug discovery and diversity-oriented synthesis programs. The gem-dimethyl group provides a quaternary carbon center that restricts conformational flexibility while maintaining synthetic accessibility via established γ-alkylation and Dieckmann condensation methodology [1]. Procurement of this specific substitution pattern enables exploration of chemical space around the 5,5-dimethyl motif that is not accessible using unsubstituted cyclopentene carboxylic acid building blocks. The compound is commercially available at 95% purity from multiple vendors including Enamine LLC, Bidepharm, and AKSci [2].

Pyrethroid and Chrysanthemic Acid Precursor

The 5,5-dimethylcyclopentene scaffold has demonstrated utility as a precursor in the synthesis of vinyl cyclopropane carboxylic acids, specifically enabling the construction of the bicyclo[3.1.0]hexan-2-one skeleton that serves as a valuable intermediate for (d,l)- and (d)-cis-chrysanthemic acid synthesis [3]. This application leverages the gem-dimethyl substitution pattern to access the cyclopropane framework characteristic of pyrethroid insecticides. The target compound provides a structurally relevant starting point for oxidation to 5,5-dimethyl-2-cyclopentenone derivatives, which undergo sulfur ylide addition to yield the desired bicyclic intermediates. This synthetic pathway is not accessible from unsubstituted cyclopentene carboxylic acids.

Regioselective Derivatization via C5 Steric Control

The quaternary carbon at the 5-position creates a steric environment that influences regioselectivity in subsequent functionalization reactions. Specifically, the gem-dimethyl substitution pattern favors C-alkylation and C-acylation pathways over competing O-alkylation reactions during enolate chemistry [1]. This predictable regioselectivity makes the compound suitable for systematic studies of steric effects on reaction outcomes in cyclopentene systems, as well as for synthetic routes where clean C-functionalization is required without O-side product contamination.

Physicochemical Modulation in Conjugate Systems

The conjugated cyclopentene-1-carboxylic acid system, augmented by the electron-donating 5,5-dimethyl substituents, provides a scaffold for studying the effects of alkyl substitution on α,β-unsaturated carboxylic acid reactivity. The target compound's calculated LogP of 1.8174 versus the estimated LogP of ~0.8 for the unsubstituted analog represents a significant increase in lipophilicity that affects both solubility profiles and membrane permeability in biological assays. This property differential supports its selection over unsubstituted analogs in applications where enhanced hydrophobicity is required.

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